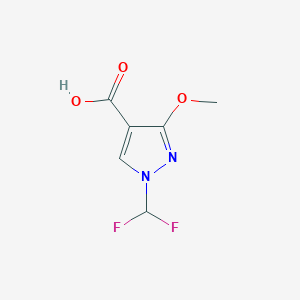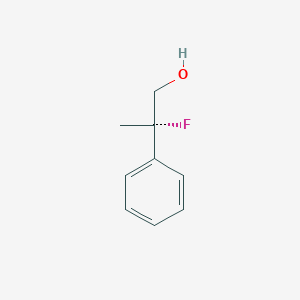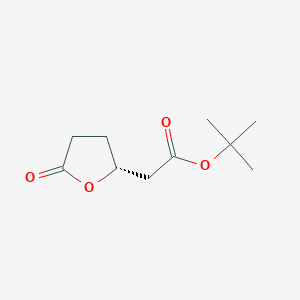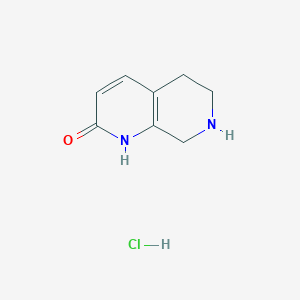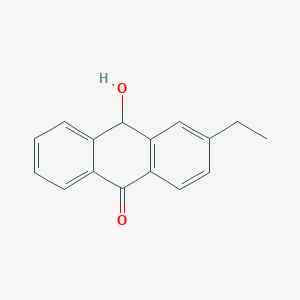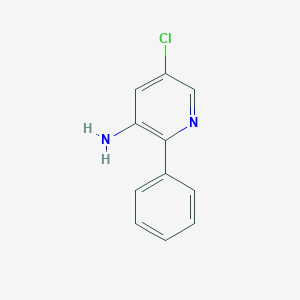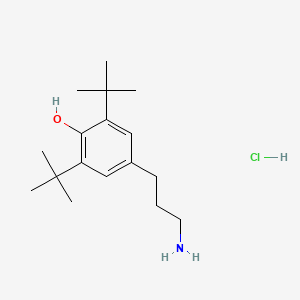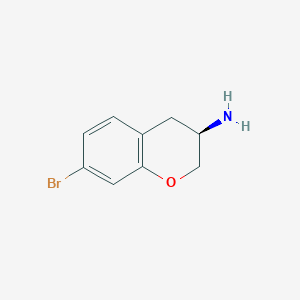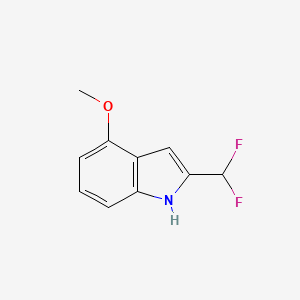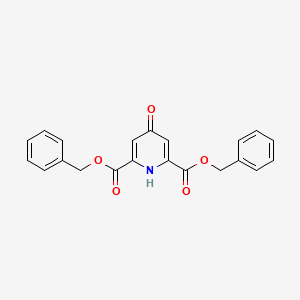![molecular formula C21H21F3N2O2 B12975061 Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of a trifluoromethyl group and a spiro-indoline-piperidine framework makes this compound particularly interesting for various scientific applications, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Spirocyclization: The spirocyclization step involves the formation of the spiro linkage between the indoline and piperidine rings. This can be achieved through a cycloaddition reaction, often catalyzed by a Lewis acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, to form oxindole derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxindole Derivatives: Formed through oxidation.
Piperidine Derivatives: Formed through reduction.
Functionalized Spiro Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, Benzyl 6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The spiro-indoline-piperidine framework is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its three-dimensional structure and functional groups make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of Benzyl 6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spiro-indoline-piperidine framework can bind to proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzyl spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar structure but without the trifluoromethyl group.
6-(Trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the benzyl ester group.
Uniqueness
The presence of both the trifluoromethyl group and the benzyl ester group in Benzyl 6-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate makes it unique. The trifluoromethyl group enhances its metabolic stability and bioavailability, while the benzyl ester group can improve its solubility and facilitate its incorporation into more complex molecules.
Eigenschaften
Molekularformel |
C21H21F3N2O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
benzyl 6-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-6-7-17-18(12-16)25-14-20(17)8-10-26(11-9-20)19(27)28-13-15-4-2-1-3-5-15/h1-7,12,25H,8-11,13-14H2 |
InChI-Schlüssel |
CVUKDSJWHWSYPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)C(F)(F)F)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


